

HPLC method for 2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile analysis

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Compound of Interest

Compound Name: 2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile

CAS No.: 916322-80-0

Cat. No.: B1445232

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An Application Note for the Isocratic High-Performance Liquid Chromatography (HPLC) Method for the Analysis of **2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile**

Abstract

This application note details a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile**, a key intermediate in pharmaceutical synthesis. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient tool for quality control, stability testing, and purity assessment in research and drug development environments. The protocol herein is designed for ease of implementation and has been structured to meet the rigorous standards of the pharmaceutical industry, with a comprehensive validation strategy outlined according to the International Council for Harmonisation (ICH) guidelines.

Introduction

2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile (CAS No. 916322-80-0) is an organic compound featuring a bromophenyl group, a nitrile, and a hydroxyl functional group.[1][2] Its molecular structure lends it to be a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of such intermediates are paramount, as they directly impact the safety and efficacy of the final drug product.[3][4] Therefore, a precise, accurate, and reliable analytical method is essential for its quantification and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify compounds in a mixture with high resolution and sensitivity.[4][5] This document provides a comprehensive guide to a specific HPLC method developed for **2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile**, explaining the rationale behind the selected parameters and offering detailed protocols for its application and validation.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.[6]

- **Structure and Polarity:** The analyte possesses a hydrophobic bromophenyl ring and polar functional groups (-OH, -C≡N). This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[7]
- **Chromophore for UV Detection:** The presence of the bromophenyl aromatic ring acts as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer or a Photodiode Array (PDA) detector.[8] Organic compounds with aromatic rings typically exhibit strong absorption in the 200-280 nm range due to $\pi \rightarrow \pi^*$ electronic transitions.[8][9]

Causality Behind Experimental Choices

- **Stationary Phase Selection:** A C18 (octadecylsilyl) bonded silica column is chosen as the stationary phase. This is the most widely used and robust stationary phase in RP-HPLC, offering excellent hydrophobic retention for a broad range of molecules.[10][11] Its well-

characterized nature ensures good method reproducibility. For compounds with aromatic rings, a Phenyl-Hexyl column could also be considered as an alternative to provide different selectivity through π - π interactions, which can be beneficial for separating structurally similar impurities.[12][13]

- **Mobile Phase Composition:** The mobile phase consists of a mixture of acetonitrile (ACN) and water. ACN is selected as the organic modifier for its low UV cutoff, low viscosity, and its ability to effectively elute the analyte from the C18 column.[11] To ensure optimal peak shape and reproducibility, 0.1% formic acid is added to the mobile phase. This acidic modifier maintains a low pH (around 2.7), which suppresses the ionization of free silanol groups on the silica backbone of the HPLC column, thereby minimizing undesirable secondary interactions that can lead to peak tailing.[12]
- **Detection Wavelength:** A PDA detector is recommended to determine the wavelength of maximum absorbance (λ_{max}) for the analyte. Operating at the λ_{max} provides the highest sensitivity for quantification. Based on similar structures, a primary detection wavelength around 225 nm is anticipated to be optimal.[14]
- **Elution Mode:** An isocratic elution (constant mobile phase composition) is selected for this method. This approach is simpler, more robust, and generally results in faster run times and re-equilibration compared to gradient elution, making it ideal for routine quality control analysis where the primary goal is to quantify the main component.[15]

Experimental Protocol

Instrumentation and Materials

- **HPLC System:** An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a PDA or UV-Vis detector.
- **Chromatography Column:** A C18 column (e.g., 150 mm x 4.6 mm, 5 μm particle size).
- **Reagents:** HPLC-grade acetonitrile, HPLC-grade water, and formic acid ($\geq 98\%$ purity).
- **Standard:** **2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile** reference standard of known purity.

Preparation of Solutions

- **Mobile Phase:** Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas prior to use.
- **Diluent:** Use the mobile phase as the diluent for preparing standard and sample solutions to ensure solvent compatibility and good peak shape.
- **Standard Stock Solution (e.g., 1000 µg/mL):** Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- **Working Standard Solution (e.g., 100 µg/mL):** Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
- **Sample Solution (e.g., 100 µg/mL):** Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent in a volumetric flask to achieve the target concentration, and filter through a 0.45 µm syringe filter before injection.

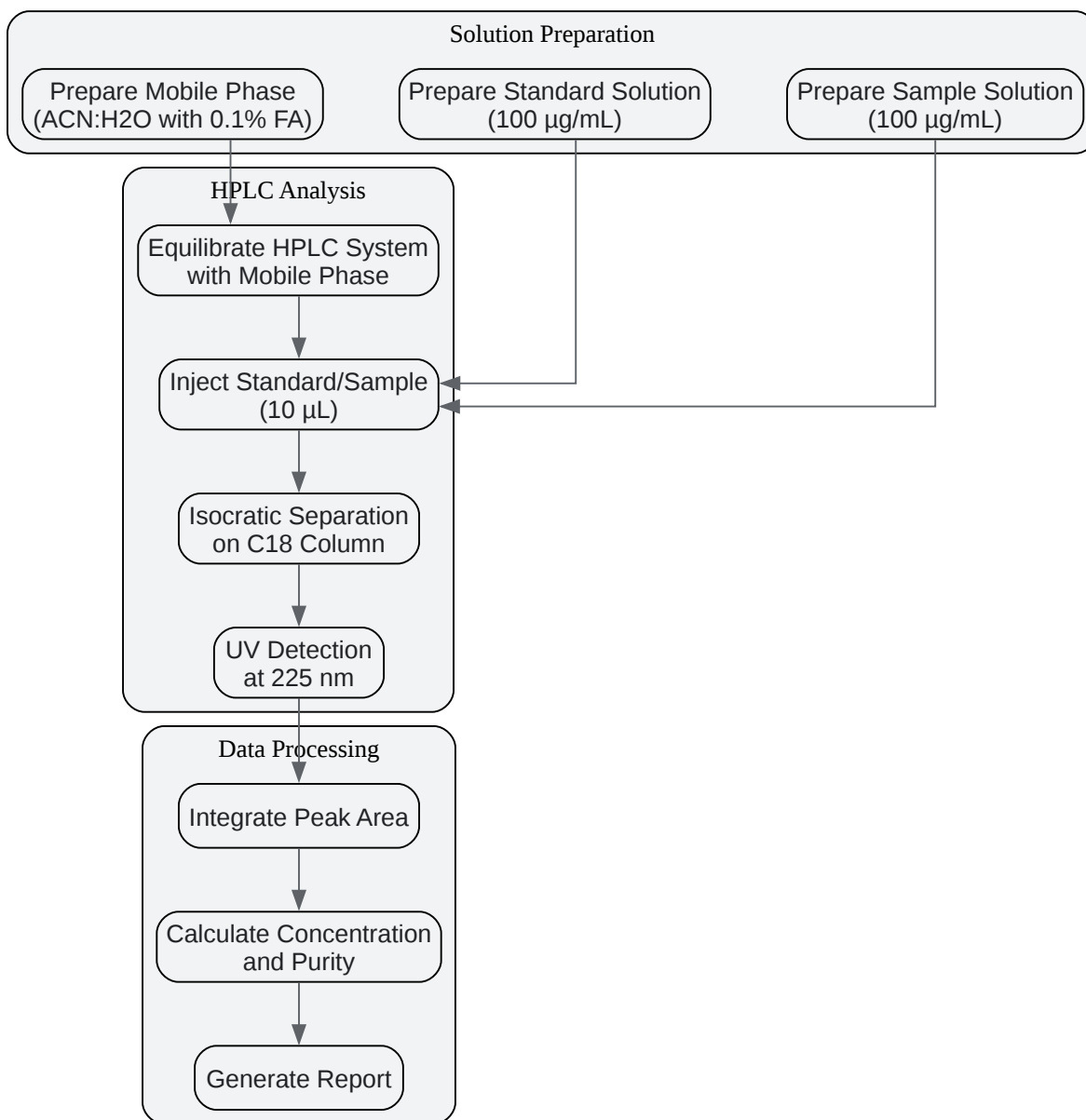
Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detector	PDA/UV at 225 nm
Run Time	Approximately 10 minutes

Experimental Workflow Diagram

The overall workflow for the analysis is depicted below.



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Caption: Workflow for HPLC analysis of **2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile**.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[16]

Validation Parameters and Acceptance Criteria

Parameter	Protocol Summary	Typical Acceptance Criteria
Specificity	Analyze blank (diluent), placebo (if applicable), standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light).	Peak is free from interference at its retention time. Peak purity must pass.
Linearity	Analyze at least five concentrations over the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).	Correlation coefficient (r^2) \geq 0.999.
Accuracy (Recovery)	Analyze samples spiked with the standard at three levels (e.g., 80%, 100%, 120%) in triplicate.	Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)	Perform six replicate injections of the standard solution or analyze six individual sample preparations.	Relative Standard Deviation (RSD) \leq 2.0%.
Intermediate Precision	Repeat the precision study on a different day, with a different analyst, or on a different instrument.	Overall RSD for both sets of data \leq 2.0%.
Limit of Quantitation (LOQ)	Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10:1).	RSD \leq 10%.

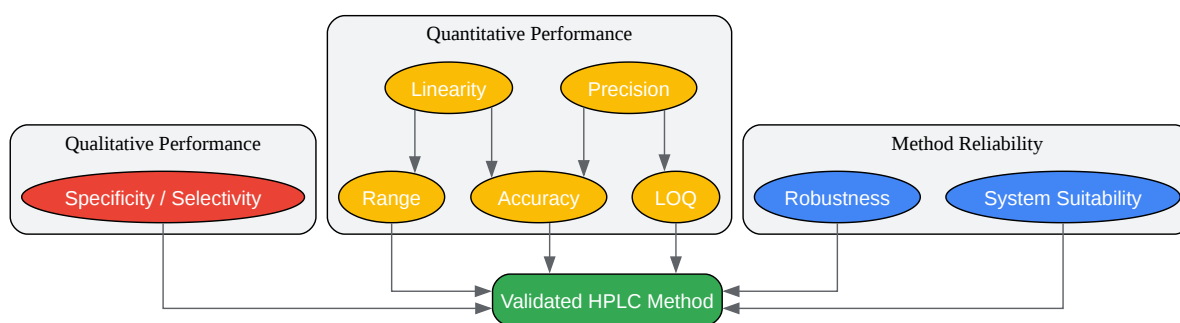
Robustness	Intentionally vary method parameters (e.g., flow rate $\pm 10\%$, column temp $\pm 5^\circ\text{C}$, mobile phase composition $\pm 2\%$).	System suitability parameters remain within limits.
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System Suitability Testing

Before starting any analytical run, system suitability must be confirmed by injecting five replicates of the working standard solution.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
RSD of Peak Area	$\leq 2.0\%$

Validation Logic Diagram



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Caption: Logical relationship of validation parameters for a reliable HPLC method.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative determination of **2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile**. The use of a standard C18 column and an isocratic mobile phase makes the method robust and easy to implement in a quality control laboratory. The comprehensive validation protocol ensures that the method is suitable for its intended purpose, providing trustworthy data for researchers, scientists, and drug development professionals.

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